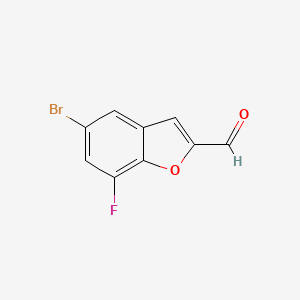

5-Bromo-7-fluorobenzofuran-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

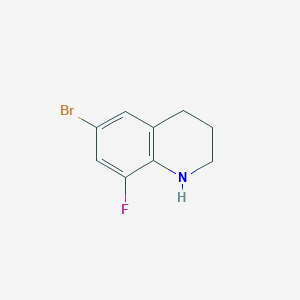

5-Bromo-7-fluorobenzofuran-2-carboxaldehyde is a chemical compound with the CAS Number: 1480288-05-8 . It has a molecular weight of 243.03 . The IUPAC name for this compound is 5-bromo-7-fluoro-1-benzofuran-2-carbaldehyde .

Molecular Structure Analysis

The InChI code for 5-Bromo-7-fluorobenzofuran-2-carboxaldehyde is 1S/C9H4BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure.It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research in organic synthesis has explored the properties and applications of benzofuran derivatives. For example, the study by Motti et al. (2012) demonstrates the versatility of benzofuran derivatives in organic synthesis, particularly through a sequential Pd/norbornene-catalyzed process that generates biaryl carbaldehydes or ketones and 6H-dibenzopyrans via redox reactions or C-O ring closure, indicating the potential utility of related compounds in complex organic synthesis and catalysis processes Motti et al., 2012.

Sensor Development

The application of benzofuran derivatives in sensor development is highlighted by the creation of colorimetric and fluorescent sensors for biogenic primary amines. Saravanakumar et al. (2020) synthesized molecules based on dicyanovinyl substituted phenanthridine conjugated probes that showed significant solvatochromism and aggregation-induced emission, indicating their potential as sensors for biological applications. This research suggests that derivatives of benzofuran, such as 5-Bromo-7-fluorobenzofuran-2-carbaldehyde, could be used to develop advanced sensory materials Saravanakumar et al., 2020.

Material Science and Functionalization

In material science, the functionalization of surfaces with benzofuran derivatives has been explored to enhance material properties. Xu et al. (2007) demonstrated the covalent functionalization of multi-walled carbon nanotubes (MWCNTs) with bromo-substituted fluorene derivatives, which could indicate the utility of this compound in similar applications for modifying material surfaces to achieve desired electronic or optical properties Xu et al., 2007.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 5-Bromo-7-fluorobenzofuran-2-carbaldehyde are currently unknown . This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.

Mode of Action

It’s known that benzofuran compounds, which this compound is a derivative of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemical Pathways

Benzofuran derivatives have been found to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Result of Action

Benzofuran compounds have been found to exhibit strong biological activities, which suggests that this compound may have similar effects .

Propriétés

IUPAC Name |

5-bromo-7-fluoro-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFO2/c10-6-1-5-2-7(4-12)13-9(5)8(11)3-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWYCALJGKUBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(OC2=C(C=C1Br)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acrylamide](/img/structure/B2818419.png)

![[3,4,5-Tris(acetyloxy)-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2818424.png)

![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)

methanone](/img/structure/B2818438.png)